molecular formula C24H30N4O5S2 B12206810 6-{(5Z)-4-oxo-5-[(4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

6-{(5Z)-4-oxo-5-[(4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

Cat. No.: B12206810
M. Wt: 518.7 g/mol
InChI Key: AFPITTKUJVDZFQ-SDXDJHTJSA-N
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Description

6-{(5Z)-4-oxo-5-[(4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidine ring, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(5Z)-4-oxo-5-[(4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-{(5Z)-4-oxo-5-[(4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{(5Z)-4-oxo-5-[(4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{(5Z)-4-oxo-5-[(4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{(5Z)-4-oxo-5-[(4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 6-{(5Z)-4-oxo-5-[(4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula: C26H33N5O5S2
  • Molecular Weight: Approximately 559.7 g/mol
  • Structural Features: It consists of a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a hexanoic acid moiety which are integral for its biological activity.

Biological Activities

Preliminary studies have indicated that this compound may exhibit several biological activities:

  • Anticancer Activity:
    • Research suggests that compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. For instance, nucleoside analogues related to pyrido[1,2-a]pyrimidine structures have been evaluated for their anticancer properties, demonstrating promising results in inhibiting cell proliferation in human prostate cancer and mouse melanoma models .
  • Antioxidant Properties:
    • The compound may possess antioxidant capabilities, which are critical in preventing oxidative stress-related cellular damage. Similar compounds have been noted for their ability to scavenge free radicals and inhibit lipid peroxidation .
  • Enzyme Inhibition:
    • The thiazolidinone component is known for its potential to inhibit specific enzymes involved in metabolic pathways. For example, compounds with thiazolidinone rings have been studied for their interaction with lipoxygenase enzymes, which play a role in inflammatory responses .

The biological activity of this compound is likely mediated through several mechanisms:

  • Targeting Enzymatic Pathways: The unique functional groups allow it to interact with enzymes such as kinases or phosphatases, potentially modulating their activity.
  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related pyrido[1,2-a]pyrimidine derivatives showed that certain modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. For example:

  • Compound 1b demonstrated an EC50 of 0.06–0.08 µM against various cancer cell lines .

Antioxidant Activity Assessment

In preliminary assays, related compounds exhibited significant anti-lipid peroxidation activity at concentrations as low as 100 µM, highlighting their potential as antioxidant agents .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaActivity TypeEC50 (µM)Reference
Pyrido[1,2-a]pyrimidine analogueCXXHXXNXXOXXAnticancer0.06 - 0.08
Thiazolidinone derivativeCXXHXXNXXOXXSAntioxidant100

Properties

Molecular Formula

C24H30N4O5S2

Molecular Weight

518.7 g/mol

IUPAC Name

6-[(5Z)-4-oxo-5-[[4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C24H30N4O5S2/c1-16(2)33-14-8-11-25-21-17(22(31)27-12-7-5-9-19(27)26-21)15-18-23(32)28(24(34)35-18)13-6-3-4-10-20(29)30/h5,7,9,12,15-16,25H,3-4,6,8,10-11,13-14H2,1-2H3,(H,29,30)/b18-15-

InChI Key

AFPITTKUJVDZFQ-SDXDJHTJSA-N

Isomeric SMILES

CC(C)OCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O

Canonical SMILES

CC(C)OCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O

Origin of Product

United States

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